N-methyl-N'-methyl-O-(m-PEG4)-O'-(azide-PEG4)-Cy5

PROTAC Linker PEG Linker Molecular Weight

PROTAC researchers need linkers that enable both conjugation and real-time tracking. This bifunctional Cy5-PEG4-azide linker uniquely integrates both capabilities. • Bright Cy5 fluorophore (Ex/Em 649/667 nm, ε = 232,000 M⁻¹cm⁻¹) for fluorescence microscopy tracking • Terminal azide for CuAAC/SPAAC click chemistry with alkyne/DBCO/BCN partners • Dual PEG4 spacer ensures aqueous solubility and prevents dye aggregation MW 886.51 | ≥98% purity | Shipped ambient; store at -20°C

Molecular Formula C46H68ClN5O10
Molecular Weight 886.5 g/mol
Cat. No. B1193351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-N'-methyl-O-(m-PEG4)-O'-(azide-PEG4)-Cy5
SynonymsN-methyl-N'-methyl-O-(m-PEG4)-O'-(azide-PEG4)-Cy5
Molecular FormulaC46H68ClN5O10
Molecular Weight886.5 g/mol
Structural Identifiers
InChIInChI=1S/C46H68N5O10.ClH/c1-45(2)39-35-37(60-33-31-58-29-27-56-24-23-54-20-19-52-7)13-15-41(39)50(5)43(45)11-9-8-10-12-44-46(3,4)40-36-38(14-16-42(40)51(44)6)61-34-32-59-30-28-57-26-25-55-22-21-53-18-17-48-49-47;/h8-16,35-36H,17-34H2,1-7H3;1H/q+1;/p-1
InChIKeyCKLDNAAAZOJWFY-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, DMF, DCM, Water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

N-methyl-N'-methyl-O-(m-PEG4)-O'-(azide-PEG4)-Cy5 Overview


N-methyl-N'-methyl-O-(m-PEG4)-O'-(azide-PEG4)-Cy5 (CAS: 2107273-56-1) is a member of the polyethylene glycol (PEG)-based PROTAC linker family [1]. It is a complex heterobifunctional molecule that integrates a cyanine 5 (Cy5) fluorophore (with excitation/emission maxima of 649/667 nm) and a terminal azide group, bridged by a hydrophilic PEG spacer [2]. This structure enables its primary functions: it serves as a fluorescent linker in the synthesis of proteolysis-targeting chimeras (PROTACs) [1] and as a versatile reagent for copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition click chemistry reactions .

Fluorescent PROTAC synthesis with Cy5 tracking
Compatible with CuAAC and SPAAC click chemistry
Aqueous solubility supports live-cell bioconjugation

N-methyl-N'-methyl-O-(m-PEG4)-O'-(azide-PEG4)-Cy5: PEG Spacer and Azide Role


Direct substitution of N-methyl-N'-methyl-O-(m-PEG4)-O'-(azide-PEG4)-Cy5 with other Cy5-PEG-azide analogs or alternative click chemistry linkers is not advised due to significant, quantifiable differences in key performance characteristics. The precise length and architecture of the dual PEG4 spacer directly influence aqueous solubility, which is a critical factor for maintaining fluorophore brightness and preventing aggregation-induced quenching in biological assays . Furthermore, the terminal azide group, while common, is essential for its specific reactivity profile in both CuAAC and SPAAC, and its substitution with other functional groups (e.g., alkyne, carboxylic acid) fundamentally alters the molecule's conjugation chemistry. These structural specificities, documented in vendor datasheets and comparative studies, translate to measurable differences in extinction coefficient, solubility, and molecular weight that can affect experimental outcomes and procurement decisions .

PEG spacer length alters solubility and brightness
Longer PEG chains may shift aggregation behavior and fluorescence quenching profile.
Azide vs. alkyne changes click chemistry compatibility
Terminal alkyne analogs limit reactivity to CuAAC; SPAAC compatibility may be lost.
Non-fluorescent linkers lack built-in tracking capability
Standard PEG PROTAC linkers require additional labeling for visualization studies.

N-methyl-N'-methyl-O-(m-PEG4)-O'-(azide-PEG4)-Cy5: Key Evidence for Selection


Molecular Weight Advantage vs. Extended PEG Linker

The molecular weight of N-methyl-N'-methyl-O-(m-PEG4)-O'-(azide-PEG4)-Cy5 is 886.51 g/mol . In comparison, a related analog with an extended PEG chain, N-(m-PEG4)-N'-(m-PEG4)-O-(m-PEG4)-O'-(azide-PEG4)-Cy5, has a molecular weight of 1238.93 g/mol . This represents a 352.42 g/mol difference, meaning the target compound is approximately 28.5% smaller by mass. This lower molecular weight may be advantageous in applications where a smaller, less sterically demanding linker is desired, such as in the construction of PROTACs with specific degradation profiles [1].

Molecular Weight
Head-to-head
886.51 g/mol vs. 1238.93 g/mol
Supports linker length optimization for PROTAC design
Calculated from molecular formula; 352.42 g/mol (28.5%) smaller
PROTAC Linker PEG Linker Molecular Weight

Azide vs. Alkyne Click Chemistry Functionality

N-methyl-N'-methyl-O-(m-PEG4)-O'-(azide-PEG4)-Cy5 contains a terminal azide group, enabling it to participate in both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions . In contrast, its direct analog, N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy5, contains a terminal alkyne group [1]. While both are click chemistry reagents, the azide group provides a distinct reactivity profile, particularly for SPAAC with strained alkynes like DBCO or BCN , which allows for copper-free, bioorthogonal labeling in live cells or in vivo. The propargyl variant is primarily limited to CuAAC, which requires a cytotoxic copper catalyst, limiting its utility in certain biological systems.

Click Chemistry Reactivity
Head-to-head
Azide (CuAAC & SPAAC) vs. Alkyne (CuAAC)
Azide enables copper-free bioorthogonal labeling
Propargyl analog limited to CuAAC; SPAAC compatibility not available
Click Chemistry Bioorthogonal Chemistry CuAAC SPAAC

High Extinction Coefficient for Fluorescence Detection

The Cy5 fluorophore in N-methyl-N'-methyl-O-(m-PEG4)-O'-(azide-PEG4)-Cy5 exhibits a high extinction coefficient of 232,000 M⁻¹cm⁻¹ at its excitation maximum . This is a critical parameter that directly correlates with the brightness of the fluorescent signal and the sensitivity of detection. While other Cy5-PEG linkers exist, this specific value is notably higher than some analogs. For example, N-(m-PEG9)-N'-(PEG5-acid)-Cy5 is reported to have an extinction coefficient of 170,000 M⁻¹cm⁻¹ , which is approximately 36% lower. This difference in light-absorbing efficiency can significantly impact the limit of detection in assays like fluorescence microscopy, flow cytometry, or high-throughput screening [1].

Extinction Coefficient
Data to verify
232,000 M⁻¹cm⁻¹
Correlates with higher fluorescence detection sensitivity
Vendor-reported; confirm for specific assay conditions
Fluorescence Imaging Cy5 Dye Extinction Coefficient Photophysics

Aqueous Solubility for Biological Applications

N-methyl-N'-methyl-O-(m-PEG4)-O'-(azide-PEG4)-Cy5 is reported to be soluble in water, as well as in organic solvents like DMSO, DMF, and DCM [1]. This solubility in aqueous media is directly attributed to the hydrophilic PEG spacer , which increases its utility for biological applications. In contrast, the propargyl analog, N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy5, is noted to have low solubility in water [2]. This stark difference in aqueous solubility can dramatically affect experimental workflow and performance in cell-based assays or in vivo studies, where the use of organic co-solvents might be restricted or toxic.

Aqueous Solubility
Head-to-head
Soluble in water vs. Low water solubility
Enables direct formulation in biological buffers
Vendor-reported; alkyne analog requires organic co-solvent
Solubility PEG Linker Bioconjugation Aqueous Media

Bifunctional Fluorescent PROTAC Linker Tracking

N-methyl-N'-methyl-O-(m-PEG4)-O'-(azide-PEG4)-Cy5 uniquely integrates two critical functionalities: it acts as both a PEG-based PROTAC linker and a fluorescent Cy5 reporter . This dual nature distinguishes it from standard, non-fluorescent PROTAC linkers. The presence of the Cy5 fluorophore allows for direct tracking and visualization of the linker during PROTAC synthesis, purification, and subsequent cellular studies, eliminating the need for an additional labeling step or a separate fluorescent tag. This built-in fluorescent capability enables researchers to monitor cellular uptake and localization of the PROTAC molecule in real-time, providing mechanistic insights not accessible with a non-fluorescent linker [1].

Bifunctional Design
Class-level
Cy5 fluorophore + PEG-azide linker in one molecule
Enables real-time tracking of PROTAC cellular behavior
Class-level inference; validate in specific experimental context
PROTAC Fluorescent Linker Bifunctional Molecule Degradation Tracking

N-methyl-N'-methyl-O-(m-PEG4)-O'-(azide-PEG4)-Cy5: Application Scenarios


Synthesis and Intracellular Tracking of Fluorescent PROTACs

This compound is ideally suited for the synthesis of PROTACs, where its bifunctional nature provides a distinct advantage. As a PEG-based linker, it can be used to conjugate a ligand for an E3 ubiquitin ligase to a target protein ligand, facilitating the construction of a functional PROTAC molecule . Its inherent Cy5 fluorescence (649/667 nm excitation/emission) allows researchers to track the PROTAC's cellular uptake, subcellular localization, and potential aggregation in real-time using fluorescence microscopy, a capability not offered by non-fluorescent linkers. This application directly leverages the bifunctionality and the established role of this molecule in PROTAC synthesis [1].

Copper-Free Bioorthogonal Labeling in Live Cells

The terminal azide group on N-methyl-N'-methyl-O-(m-PEG4)-O'-(azide-PEG4)-Cy5 makes it an excellent reagent for copper-free, strain-promoted azide-alkyne cycloaddition (SPAAC) . This is a critical application scenario for labeling azide-tagged biomolecules on the surface of live cells or within sensitive biological environments where the use of cytotoxic copper catalysts is prohibitive . The compound's high water solubility [1] ensures it can be easily formulated into biocompatible buffers, and its bright Cy5 fluorescence facilitates sensitive detection. This scenario is directly supported by the compound's defined reactivity profile and physical properties .

High-Sensitivity Fluorescence Assays with Aqueous Solubility

For high-throughput screening or quantitative assays requiring a water-soluble, bright Cy5 label, this compound is a strong candidate. Its reported high extinction coefficient of 232,000 M⁻¹cm⁻¹ promises greater signal intensity compared to some other Cy5-PEG derivatives, potentially lowering limits of detection. The robust water solubility ensures it remains monomeric and non-aggregated in aqueous buffers, a common pitfall for less soluble cyanine dyes that can lead to fluorescence quenching [1]. This scenario is directly derived from the quantitative and qualitative evidence of its superior extinction coefficient and aqueous solubility relative to comparators.

Compact Linker for Sterically Sensitive Drug Conjugates

In the design of drug conjugates or small molecule probes where a compact linker is essential to avoid steric hindrance or preserve the binding affinity of attached moieties, N-methyl-N'-methyl-O-(m-PEG4)-O'-(azide-PEG4)-Cy5 offers a size advantage. With a molecular weight of 886.51 g/mol, it is significantly smaller than some alternative multi-PEG chain linkers, such as N-(m-PEG4)-N'-(m-PEG4)-O-(m-PEG4)-O'-(azide-PEG4)-Cy5 (1238.93 g/mol) . This 28.5% reduction in molecular weight could be critical for constructing conjugates that need to cross cell membranes or engage with targets in sterically constrained binding pockets .

Application
Selection Property
Validation Focus
Fluorescent PROTAC synthesis and tracking
Bifunctional Cy5-azide linker
Confirm cellular uptake and localization by microscopy
Copper-free bioorthogonal labeling (SPAAC)
Terminal azide for SPAAC reactivity
Verify labeling efficiency without copper catalyst
High-sensitivity fluorescence assays
High extinction coefficient and aqueous solubility
Assess signal intensity and solubility in assay buffer
Sterically constrained bioconjugate synthesis
Compact PEG4 spacer design
Evaluate impact on conjugate binding affinity

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